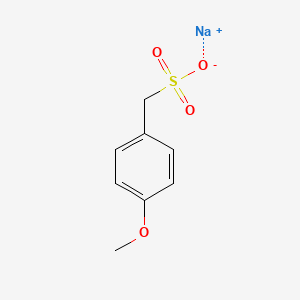

Sodium (4-Methoxyphenyl)methanesulfonate

Description

Sodium (4-Methoxyphenyl)methanesulfonate (CAS: 56105-98-7) is an organosulfonate compound with the molecular formula C₈H₉NaO₄S. It features a methoxyphenyl group attached to a methanesulfonate moiety, stabilized by a sodium counterion. The methoxy (–OCH₃) group on the aromatic ring contributes to its electron-donating properties, influencing reactivity, solubility, and interactions in biological or industrial systems .

Properties

Molecular Formula |

C8H9NaO4S |

|---|---|

Molecular Weight |

224.21 g/mol |

IUPAC Name |

sodium;(4-methoxyphenyl)methanesulfonate |

InChI |

InChI=1S/C8H10O4S.Na/c1-12-8-4-2-7(3-5-8)6-13(9,10)11;/h2-5H,6H2,1H3,(H,9,10,11);/q;+1/p-1 |

InChI Key |

QUBIGZBJOQVBGY-UHFFFAOYSA-M |

Canonical SMILES |

COC1=CC=C(C=C1)CS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Sulfonation of 4-Methoxymethylbenzene Derivatives

A common approach involves the sulfonation of 4-methoxybenzyl compounds using methane sulfonyl chloride or related sulfonylating agents in appropriate solvents. The reaction conditions are typically controlled to optimize yield and purity.

- Process Highlights:

- Use of methane sulfonyl chloride as the sulfonating agent instead of toluenesulfonyl chloride to introduce the methanesulfonate group.

- Solvent: 2-methyltetrahydrofuran (Me-THF) is preferred over dichloromethane due to lower toxicity and improved reaction times.

- Aluminum trichloride may be added in portions to catalyze the reaction.

- Reaction temperature is maintained below 60 °C to avoid decomposition.

- The reaction mixture is acidified to pH below 3.5, preferably around 1.0, to facilitate sulfonation.

- Post-reaction workup involves filtration and washing to isolate the sulfonated product as a sodium salt after neutralization.

Neutralization and Salt Formation

After sulfonation, the acidic intermediate (4-methoxyphenyl)methanesulfonic acid is neutralized with sodium bases such as sodium hydroxide or sodium methoxide in methanol to yield the sodium salt.

Alternative Routes via Methoxyphenyl Derivatives

Some methods involve the synthesis of intermediates such as bis(4-methoxyphenyl)methanamine hydrochloride or bis(4-methoxyphenyl)methanone, which are then converted to the sulfonate salt through sulfonation and subsequent neutralization steps.

- These routes often involve:

Related Chemical Transformations and Process Improvements

- Replacement of dichloromethane with 2-methyltetrahydrofuran has led to significant improvements in reaction time (from >60 h to <20 h) and environmental safety.

- The use of aluminum trichloride in portions enhances sulfonation efficiency.

- Control of pH and temperature during neutralization and precipitation steps is critical for product purity and yield.

- The process avoids heavy metal catalysts such as tin chloride, which pose environmental and industrial challenges.

Comparative Analysis of Preparation Routes

| Feature | Sulfonation with Methane Sulfonyl Chloride | Alternative Reduction Route (Methoxyphenylhydrazine) |

|---|---|---|

| Main Reagents | Methane sulfonyl chloride, AlCl3 | Sodium sulfite, sodium bisulfite, hydrochloric acid |

| Solvent | 2-Methyltetrahydrofuran | Aqueous acidic medium |

| Catalyst | Aluminum trichloride | None or minimal |

| Reaction Conditions | Controlled temperature (<60 °C), acidic pH | pH 5-10, low temperature |

| Environmental Impact | Reduced toxicity solvents | Avoids heavy metals like tin chloride |

| Industrial Feasibility | High, scalable | Challenging due to diazonium salt instability |

The alternative route involving reduction of methoxyphenyl diazonium salts with sulfite reagents is more relevant to methoxyphenylhydrazine preparation but informs sulfonation chemistry considerations.

Summary of Research Findings

- The sulfonation of 4-methoxymethylbenzene derivatives using methane sulfonyl chloride in 2-methyltetrahydrofuran with aluminum trichloride catalysis is the most effective and environmentally benign method for preparing this compound.

- Neutralization with sodium bases in methanol under controlled pH and temperature conditions yields the sodium salt in high purity.

- Process optimization includes solvent choice, temperature control, and pH adjustment to maximize yield and minimize impurities.

- Avoidance of toxic solvents and heavy metal catalysts aligns with green chemistry principles and industrial scalability.

Chemical Reactions Analysis

Types of Reactions: Sodium (4-Methoxyphenyl)methanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction Reactions: It can be reduced to form sulfinate salts or other reduced forms.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides, amines, and alcohols. The reactions are typically carried out under basic conditions with solvents like DMSO or acetonitrile.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or neutral conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products:

Substitution Reactions: Products include substituted phenylmethanesulfonates.

Oxidation Reactions: Products include sulfonic acids and other oxidized derivatives.

Reduction Reactions: Products include sulfinate salts and other reduced forms.

Scientific Research Applications

Sodium (4-Methoxyphenyl)methanesulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the functionalization of heterocycles.

Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Sodium (4-Methoxyphenyl)methanesulfonate involves its ability to act as a nucleophile or electrophile in chemical reactions. The methanesulfonate group can undergo nucleophilic substitution, leading to the formation of various derivatives. Additionally, the compound can participate in oxidation and reduction reactions, altering its chemical structure and reactivity.

Molecular Targets and Pathways: In biological systems, this compound can interact with enzymes and proteins, affecting their activity and function. The compound’s ability to undergo various chemical transformations makes it a versatile tool in biochemical research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aryl Sulfonates with Varied Substituents

Sodium (4-Cyanophenyl)methanesulfonate (CAS: 56105-98-7)

- Structure: Substitutes the methoxy group with a cyano (–CN) group.

- Molecular Formula : C₈H₆NNaO₃S.

- Key Differences: The electron-withdrawing –CN group increases acidity of the sulfonate group compared to the electron-donating –OCH₃ in Sodium (4-Methoxyphenyl)methanesulfonate.

- Applications : Likely used in specialty polymers or as a catalyst in nitration reactions due to its electron-deficient aromatic ring .

Sodium (4-Nitrophenyl)methanesulfonate (CAS: 36639-50-6)

- Structure: Features a nitro (–NO₂) substituent instead of –OCH₃.

- Molecular Formula : C₇H₆NNaO₅S.

- Key Differences: The strong electron-withdrawing –NO₂ group significantly increases sulfonate acidity and stabilizes negative charge distribution. Reduced solubility in aqueous media compared to the methoxy derivative due to increased hydrophobicity of the nitro group.

- Applications: Potential use in explosives or as an intermediate in dye synthesis .

4-Methoxyphenyl Trifluoromethanesulfonate (CAS: 5788-41-0)

- Structure : Replaces the methanesulfonate group with trifluoromethanesulfonate (–SO₃CF₃).

- Molecular Formula : C₈H₇F₃O₄S.

- Key Differences :

- The –CF₃ group enhances thermal stability and resistance to hydrolysis.

- Higher reactivity as a leaving group in nucleophilic substitution reactions compared to the methanesulfonate analog.

- Applications : Widely used in organic synthesis as a triflate ester for forming carbon–heteroatom bonds .

Aliphatic Sulfonates

Methyl Methanesulfonate (MMS)

- Structure : Simple aliphatic sulfonate with a methyl group (–CH₃) attached to the sulfonate.

- Key Differences: Lacks an aromatic ring, resulting in lower molecular weight and higher volatility. Known as a potent alkylating agent and mutagen, causing DNA strand breaks and base modifications .

- Applications : Primarily used in mutagenesis studies and cancer research .

Ethyl Methanesulfonate (EMS)

Metal Sulfonates

Lead Methanesulfonate

Data Table: Comparative Properties of Selected Sulfonates

Research Findings and Implications

- Electrochemical Behavior : this compound’s aromatic ring stabilizes charge distribution in electrolytes, making it advantageous for Ni-Fe alloy electrodeposition compared to aliphatic sulfonates like lead methanesulfonate .

- Biological Activity: Unlike chlorinated derivatives of methoxychlor (e.g., mono-OH-MDDE), this compound lacks estrogenic activity due to the absence of hydroxyl or chlorine groups critical for receptor binding .

- Thermal Stability : The trifluoromethanesulfonate analog exhibits superior thermal stability, making it preferable in high-temperature reactions over sodium-based methanesulfonates .

Q & A

Q. What are the established synthetic routes for Sodium (4-Methoxyphenyl)methanesulfonate, and how can purity be optimized?

The compound is typically synthesized via nucleophilic substitution between 4-hydroxyacetophenone and methanesulfonyl chloride in anhydrous solvents (e.g., dichloromethane or tetrahydrofuran) under basic conditions (e.g., triethylamine or pyridine) . Key steps include:

- Dropwise addition of methanesulfonyl chloride to the reaction mixture at 0–5°C to control exothermicity.

- Stirring at room temperature for 12–24 hours to ensure complete substitution.

- Isolation via vacuum filtration and purification using recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane).

Purity (>95%) is confirmed by HPLC with UV detection at 254 nm .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR identify structural motifs (e.g., methoxy, sulfonate, and aromatic protons). The methoxy group typically resonates at δ 3.8–4.0 ppm, while sulfonate-linked carbons appear at δ 45–55 ppm .

- FT-IR Spectroscopy : Strong S=O stretching vibrations at 1170–1350 cm confirm sulfonate formation .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M-Na]) validate molecular weight (e.g., m/z 245.03 for CHOS) .

Q. How can researchers mitigate hydrolysis or degradation during storage?

- Store in airtight containers under inert gas (argon or nitrogen) at 4°C.

- Avoid exposure to moisture or acidic/basic conditions, as sulfonate esters are prone to hydrolysis. Stability studies suggest a shelf life of >6 months under these conditions .

Advanced Research Questions

Q. What reaction mechanisms govern the nucleophilic substitution in this compound synthesis?

The reaction follows an S2 mechanism , where the hydroxyl group of 4-hydroxyacetophenone acts as a nucleophile, displacing the chloride from methanesulfonyl chloride. Kinetic studies show:

- Rate dependence on base concentration (e.g., triethylamine deprotonates the hydroxyl group, enhancing nucleophilicity).

- Steric hindrance from the methoxy group marginally reduces reaction rates compared to unsubstituted analogs .

Q. How can computational modeling predict the biological activity of this compound?

- Molecular docking : Simulate interactions with cancer-related targets (e.g., tyrosine kinases or tubulin) using software like AutoDock Vina. The sulfonate group may engage in hydrogen bonding with active-site residues .

- QSAR studies : Correlate substituent effects (e.g., methoxy position) with cytotoxic activity. For example, para-substitution enhances membrane permeability compared to ortho analogs .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Dose-response assays : Use standardized cell lines (e.g., MCF-7 or HeLa) and controls (e.g., cisplatin) to validate IC values.

- Metabolic stability tests : Incubate the compound with liver microsomes to assess degradation rates, which may explain variability in in vivo efficacy .

Q. How does this compound interact with biomembranes in drug delivery systems?

- Liposome binding studies : Fluorescence quenching assays using pyrene-labeled liposomes reveal partitioning coefficients. The sulfonate group enhances aqueous solubility but reduces passive diffusion across lipid bilayers .

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to model membranes (e.g., phosphatidylcholine bilayers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.